molecular formula C14H22N2O2S3 B2550905 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309551-76-4

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2550905
CAS RN: 2309551-76-4
M. Wt: 346.52
InChI Key: WMFROQVKKMZWDZ-UHFFFAOYSA-N
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Description

Sequential Migration in 1,4-Diazepine Synthesis

The synthesis of 1,4-diazepines has been explored through a sequential migration process of sulfonyl groups. This process involves a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions. The result is the formation of C-sulfonylated 1,4-diazepines, which is a significant step in the synthesis of such compounds .

Synthesis and Biological Activity of 1,4-Diazepines

Another study focuses on the synthesis of biologically active 1H-1,4-diazepines with a benzene sulfonyl piperazine moiety. These compounds were obtained from a heterocyclization reaction using ethylenediamine and silica sulphuric acid. The novel β-diketones/β-ketoesters used in this synthesis were prepared through a condensation reaction. The synthesized 1,4-diazepines exhibited antimicrobial, antifungal, and anthelmintic activities, indicating their potential in medicinal chemistry .

Novel One-Pot Synthesis of Benzodiazepine Derivatives

A novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed. This method uses aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature, yielding high-quality products without the need for a catalyst. These compounds are structurally related to known benzodiazepines with broad biological activities, suggesting their relevance in drug development .

Versatile Synthon for Sulfur-Containing Heterocycles

1,4-Dithiane-2,5-diol (1,4-DTD) is a versatile synthon for the synthesis of sulfur-containing heterocycles. Its chemical structure allows it to act as both an electrophile and a nucleophile, making it an efficient tool in heterocyclic chemistry. The review highlights its use in synthesizing bioactive compounds, including the antiretroviral lamivudine. This demonstrates the potential of 1,4-DTD in creating a variety of functionalized sulfur-containing heterocycles, which could be further utilized in the synthesis of compounds like 1,4-diazepines .

Scientific Research Applications

Chemical Synthesis and Modification

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane and related compounds have been the focus of various synthetic strategies and chemical modifications. These substances serve as key intermediates in the construction of complex molecular architectures. For example, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines demonstrates the compound's utility in creating C-sulfonylated 1,4-diazepines via an aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides under mild conditions (Heo et al., 2020).

Catalysis and Reaction Mechanisms

The compound's framework is instrumental in studying catalytic processes and reaction mechanisms. Its involvement in multicomponent reactions, such as the Ugi reaction followed by an intramolecular SN2 reaction, showcases its role in the convergent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their derivatives (Banfi et al., 2007). Furthermore, its utility in the synthesis of heterocyclic compounds, as evidenced by the formation of heterocyclic fused sulfones, illustrates the diverse chemical transformations that can be achieved (Chaloner et al., 1992).

Biological Activity

While the focus is on excluding information related to drug use, dosage, and side effects, the inherent structural features of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane suggest potential for biological activity investigation. Research into similar sulfonyl-containing diazepane derivatives has highlighted their utility in the development of inhibitors for enzymes like human chymase, showcasing the broader relevance of this chemical class in therapeutic contexts (Tanaka et al., 2007).

Material Science

Compounds with similar structural motifs have found applications in material science, particularly in the synthesis of polymeric and electrochromic materials. The synthesis of water-soluble sulfonated monomers based on thiophene derivatives for the fabrication of high-contrast solid-state electrochromic devices illustrates the potential of these compounds in advanced material applications (Jain et al., 2009).

properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S3/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFROQVKKMZWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane

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